Cas no 94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile)

6-oxo-1H-pyridine-3-carbonitrile structure
94805-52-4 structure
Product Name:6-oxo-1H-pyridine-3-carbonitrile
CAS No:94805-52-4
MF:C6H4N2O
MW:120.10876083374
MDL:MFCD06656489
CID:61749
PubChem ID:7062197
Update Time:2024-10-25

6-oxo-1H-pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-2-hydroxypyridine
    • 3-cyano-6-hydoxy pyridine
    • 3-Cyano-6-hydroxypyridine
    • 3-Pyridinecarbonitrile,1,6-dihydro-6-oxo-
    • 5-Cyano-2(1H)-pyridinone
    • 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
    • 1,6-dihydro-6-oxo-3-Pyridinecarbonitrile
    • 2-HYDROXY-5-CYANO PYRIDINE
    • 5-Cyan-2-hydroxy-pyridin
    • 6-hydroxy-3-cyanopyridine
    • 6-hydroxy-3-pyridinecarbonitrile
    • 6-Hydroxy-nicotinonitril
    • 6-hydroxy-nicotinonitrile
    • 6-hydroxypyridine-3-carbonitrile
    • 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile (ACI)
    • 2-Hydroxy-5-cyanopyridine
    • 5-Cyano-2-pyridinol
    • 5-Cyano-2-pyridone
    • 6-Hydroxynicotinonitrile
    • 6-oxo-1H-pyridine-3-carbonitrile
    • 6-oxo-1,6-dihydropyridine-3-carbonitrile
    • AC-25213
    • Z217164566
    • 94805-52-4
    • DB-080359
    • AKOS005199145
    • 95891-30-8
    • DTXSID70915298
    • PB17354
    • EN300-25722
    • 2Z-0721
    • SY168012
    • AKOS005070039
    • 5-cyano-2-pyridinone
    • MFCD06656489
    • 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-
    • CS-W020390
    • 3-cyano-6-hydroxy-pyridine
    • PS-4874
    • SB10167
    • J-518973
    • 6-oxidanylidene-1H-pyridine-3-carbonitrile
    • 6-oxo-1,6-dihydro-pyridine-3-carbonitrile
    • 6-Hydroxynicotinonitrile, AldrichCPR
    • 3-PYRIDINECARBONITRILE, 6-HYDROXY-
    • A845106
    • SCHEMBL197468
    • MDL: MFCD06656489
    • Inchi: 1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
    • InChI Key: CCQUUHVUQQFTGV-UHFFFAOYSA-N
    • SMILES: N#CC1=CNC(=O)C=C1

Computed Properties

  • Exact Mass: 120.03200
  • Monoisotopic Mass: 120.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 256-258
  • Boiling Point: 332.7±35.0 °C at 760 mmHg
  • Flash Point: 155.0±25.9 °C
  • Refractive Index: 1.571
  • PSA: 56.91000
  • LogP: 0.65888
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

6-oxo-1H-pyridine-3-carbonitrile Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P261;P280;P301+P310;P311
  • Hazard Category Code: 36/37/38-22
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature

6-oxo-1H-pyridine-3-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-oxo-1H-pyridine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
068365-250mg
6-Hydroxynicotinonitrile
94805-52-4 97%
250mg
£19.00 2022-03-01
Fluorochem
068365-1g
6-Hydroxynicotinonitrile
94805-52-4 97%
1g
£45.00 2022-03-01
Fluorochem
068365-5g
6-Hydroxynicotinonitrile
94805-52-4 97%
5g
£152.00 2022-03-01
Fluorochem
068365-10g
6-Hydroxynicotinonitrile
94805-52-4 97%
10g
£267.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044021-1g
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
94805-52-4 >95%
1g
1283.0CNY 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044021-5g
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
94805-52-4 >95%
5g
4697.0CNY 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044021-500mg
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
94805-52-4 >95%
500mg
827.0CNY 2021-07-07
abcr
AB245518-1 g
6-Hydroxynicotinonitrile, 98%; .
94805-52-4 98%
1g
€121.00 2022-06-11
abcr
AB245518-5 g
6-Hydroxynicotinonitrile, 98%; .
94805-52-4 98%
5g
€326.40 2022-06-11
abcr
AB245518-10 g
6-Hydroxynicotinonitrile, 98%; .
94805-52-4 98%
10g
€547.60 2022-06-11

6-oxo-1H-pyridine-3-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  2 h, rt
Reference
Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers
Londregan, Allyn T. ; Curto, John M.; Hastry, Emma; Rose, Colin R.; Berritt, Simon, Journal of Organic Chemistry, 2023, 88(9), 5671-5675

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 30 min, 100 °C; 100 °C → rt; 1 h, rt
Reference
Preparation of (aza)indazolyl-aryl sulfonamide and related compounds for inhibiting GCN2 activity
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 5 °C → rt; 30 min, reflux
Reference
Preparation of oxadiazole-benzofuran derivatives having S1P1 receptor activity and/or disease modifying activity
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ;  rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Reference
Pyridine, pyrazine and azaindole compounds as stress activated protein kinase modulators and their preparation and use in the treatment of inflammatory and fibrotic disorders
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ;  20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ;  20 - 30 °C; 1 h, 20 - 30 °C
Reference
Method for preparing 3-cyano-6-hydroxypyridine from 6-hydroxynicotinic acid
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzaldehyde oxime Solvents: Tetrahydrofuran ;  20 min, rt
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  pH 3
Reference
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; Yang, Lei; Shen, Yi; Zhang, Lei; Ma, Yueyue; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  2 h, 0 °C
Reference
Synthesis of a series of iridium complexes bearing substituted 2-pyridonates and their catalytic performance for acceptorless dehydrogenation of alcohols under neutral conditions
Yamaguchi, Ryohei; Kobayashi, Daiki; Shimizu, Mineyuki; Fujita, Ken-ichi, Journal of Organometallic Chemistry, 2017, 843, 14-19

Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  32 h, pH 7.0, 30 °C
Reference
A combined process of hydroxylation of nicotinic acid by growing culture and hydroxylation of 3-cyanopyridine by resting cells of Comamonas testosteroni JA1
Yuan, S.; Yang, Y.; Sun, J.; Liang, M.-X.; Dai, Y.-J.; et al, Engineering in Life Sciences, 2005, 5(4), 369-374

Production Method 9

Reaction Conditions
1.1 Catalysts: Hydroxylase Solvents: Water ;  24 h, pH 7.0, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.0
Reference
Production process of hydroxylating nicotinic acid and cyanopyridine by using microorganism
, China, , ,

Production Method 10

Reaction Conditions
Reference
Microbial hydroxylation of 3-cyanopyridine to 3-cyano-6-hydroxypyridine
Yasuda, Mari; Sakamoto, Takeshi; Sashida, Reiko; Ueda, Makoto; Morimoto, Yuuki; et al, Bioscience, 1995, 59(4), 572-5

Production Method 11

Reaction Conditions
1.1 Catalysts: Delftia acidovorans
Reference
Preparation of pyridine derivatives as intermediates for pharmaceuticals, agrochemicals, and dyes
, Japan, , ,

Production Method 12

Reaction Conditions
Reference
Preparation of 6-hydroxy pyridines or pyrazines by microbial hydroxylation
, European Patent Organization, , ,

6-oxo-1H-pyridine-3-carbonitrile Raw materials

6-oxo-1H-pyridine-3-carbonitrile Preparation Products

6-oxo-1H-pyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile
Order Number:A15982
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):507.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE
Order Number:sfd3132
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile
A15982
Purity:99%
Quantity:25g
Price ($):507.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE
sfd3132
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email